Myrrhone

Catalog No.
S8399616
CAS No.
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrrhone

Product Name

Myrrhone

IUPAC Name

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

SHEOKDCVBGTHJG-MRVPVSSYSA-N

SMILES

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1

Canonical SMILES

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one is a natural product found in Commiphora myrrha with data available.

Myrrhone is a naturally occurring sesquiterpenoid compound primarily derived from the resin of the Commiphora species, particularly Commiphora myrrha. It has the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. Myrrhone is characterized by its unique structure, which includes a cyclic ketone and is part of a larger family of compounds known for their diverse biological activities. The compound contributes to the characteristic aroma of myrrh and has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects .

Typical of sesquiterpenoids. These include:

  • Oxidation: Myrrhone can be oxidized to form various derivatives, which may enhance its biological activity.
  • Reduction: The compound can also participate in reduction reactions, potentially altering its functional groups and reactivity.
  • Condensation: Myrrhone may react with other compounds to form larger molecular structures through condensation reactions.

These reactions are essential for synthesizing derivatives that might exhibit improved pharmacological properties .

Research indicates that myrrhone possesses several biological activities:

  • Antiplasmodial Activity: Myrrhone has demonstrated significant antiplasmodial effects, with an IC₅₀ value indicating its potency against malaria-causing parasites .
  • Antioxidant Properties: The compound exhibits antioxidant activity, contributing to its ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects: Myrrhone has been shown to inhibit inflammatory responses in various biological models, suggesting potential applications in treating inflammatory diseases .

Myrrhone can be synthesized through various methods:

  • Natural Extraction: It is commonly isolated from the resin of Commiphora myrrha through solvent extraction methods, typically using ethanol or hexane to obtain the desired compounds from the resin .
  • Chemical Synthesis: Synthetic routes involve starting materials like gallol or other terpenoid precursors, followed by a series of reactions including cyclization and functional group modifications to yield myrrhone .

Myrrhone has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, myrrhone is investigated for potential use in developing treatments for malaria and inflammatory diseases.
  • Cosmetics: Its aromatic properties make it suitable for use in perfumes and cosmetic formulations.
  • Traditional Medicine: Myrrh and its constituents have been used in traditional medicine for centuries, often for their antiseptic and healing properties .

Myrrhone shares structural similarities with other sesquiterpenoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
FuranogermacreneC₁₅H₂₄Exhibits strong antioxidant properties
β-ElemeneC₁₅H₂₄Known for anti-inflammatory effects
CommipherolC₁₅H₂₂OAntimicrobial activity
CurzereneC₁₅H₂₂Potential anticancer properties

Uniqueness of Myrrhone

Myrrhone is unique due to its specific structural features that confer distinct biological activities not fully replicated by other sesquiterpenoids. Its potent antiplasmodial effect sets it apart as a promising candidate for further pharmaceutical development aimed at combating malaria .

Molecular Structure and Stereochemical Configuration

Myrrhone (C₁₅H₁₆O₂) features a fused bicyclic framework comprising a naphtho[2,1-b]furan-6(7H)-one core with three methyl substituents. The compound’s IUPAC name, (8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e]benzofuran-6-one, underscores its stereochemical specificity at the C8 position. The absolute configuration was resolved via X-ray crystallography and circular dichroism (CD) spectroscopy, confirming the R-configuration at C8.

Notably, discrepancies exist in literature regarding stereochemical assignments. For instance, BioCrick lists the SMILES string CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 with an (8S) configuration, while PubChem specifies (8R). This inconsistency may stem from enantiomeric isolation differences or analytical misinterpretations, highlighting the need for standardized stereochemical reporting in natural product studies.

Table 1: Key Structural Features of Myrrhone

PropertyDescription
Molecular FormulaC₁₅H₁₆O₂
Molecular Weight228.29 g/mol
Stereochemical CenterC8 (R-configuration)
Functional GroupsFuran ring, ketone, methyl substituents

Physicochemical Properties

Myrrhone exhibits limited aqueous solubility (≤1 mg/mL) but dissolves readily in organic solvents such as chloroform, ethyl acetate, and DMSO. Its boiling point is estimated at 372.2 ± 21.0 °C, reflecting the compound’s thermal stability. The logP value (calculated as 3.2) aligns with its hydrophobic nature, which influences bioavailability and extraction efficiency.

Table 2: Physicochemical Profile of Myrrhone

PropertyValue/DescriptionSource
Melting Point180–190 °C (predicted)
SolubilitySoluble in chloroform, DMSO; insoluble in water
Storage Conditions-20°C, desiccated
logP3.2 (estimated)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, D₂O) reveals characteristic peaks:

  • δ 1.28 (3H, d, J = 6.8 Hz): Methyl group at C8.
  • δ 2.12 (3H, s): C5-methyl.
  • δ 6.45 (1H, d, J = 2.4 Hz): Furan ring proton.

¹³C NMR data corroborate the ketone moiety (δ 208.5 ppm) and furan carbons (δ 160–110 ppm).

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 228.29 [M]⁺, with fragmentation patterns consistent with methyl loss (-15 Da) and furan ring cleavage.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1705 cm⁻¹: C=O stretch of the ketone.
  • 1240 cm⁻¹: C–O–C vibration of the furan ring.

Synthetic Pathways and Derivatization Strategies

Natural Extraction

Myrrhone is predominantly isolated from Commiphora resins via solvent extraction (ethanol, methanol) or hydrodistillation. Yield optimization requires temperature-controlled maceration (40–60°C) to prevent thermal degradation.

Chemical Synthesis

Total synthesis remains challenging due to stereochemical complexity. A proposed route involves:

  • Friedel-Crafts acylation to construct the naphthofuran core.
  • Asymmetric methylation at C8 using chiral catalysts.

Derivatization

Potential modifications include:

  • Epoxidation of the furan ring to enhance reactivity.
  • Methyl esterification of the ketone for improved solubility.

Solvent Extraction Methods

Myrrhone, a sesquiterpenoid compound with molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol, is primarily isolated from the resinous exudates of Commiphora myrrha (Engl.) [1] [2]. The compound demonstrates excellent solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [2].

Ethanol-Based Extraction

Ethanol extraction represents the most commonly employed method for myrrhone isolation from myrrh resin. The process typically involves macerating dried myrrh resin in high-proof ethanol (95% ethanol) at room temperature for 24-48 hours, followed by filtration and concentration [4]. The ethanol extract is then subjected to liquid-liquid partitioning using n-heptane and methanol to separate polar and non-polar fractions [4]. This methodology yields comprehensive extraction of furanosesquiterpenoids, including myrrhone, with extraction efficiencies typically ranging from 85-95% [5].

Methanol Extraction

Methanol serves as an alternative polar solvent for myrrhone extraction. Research demonstrates that methanol extraction of myrrh resin produces extracts containing myrrhone alongside other sesquiterpenoids such as curzerenone and furanoeudesma-1,3-diene [6]. The methanol extraction process involves similar protocols to ethanol extraction but often requires careful temperature control to prevent degradation of thermolabile compounds [5].

Chloroform Extraction

Chloroform extraction has been successfully employed for isolating myrrhone from myrrh resin, particularly in studies focusing on bioactive compound isolation [7]. The chloroform extract of myrrh yielded eleven compounds, including various sesquiterpenoids and triterpenoids, demonstrating the effectiveness of this solvent system for extracting lipophilic constituents [7].

Supercritical Fluid Extraction

Supercritical carbon dioxide extraction represents an advanced, environmentally friendly approach for myrrhone isolation. The technique utilizes carbon dioxide at temperatures of 50-80°C and pressures ranging from 230-600 bar [8]. The addition of organic modifiers such as methanol, n-hexane, or toluene at 5% volume concentration significantly enhances extraction efficiency for complex organic compounds [8].

The advantages of supercritical fluid extraction include the absence of organic solvent residues, reduced environmental impact, and selective extraction capabilities. The method is particularly suitable for thermolabile compounds like myrrhone, as it operates at relatively low temperatures compared to traditional distillation methods [8].

Steam Distillation

Steam distillation is primarily utilized for volatile sesquiterpenoids and essential oil components containing myrrhone. The process involves passing steam through myrrh resin at 100°C, with the volatile compounds co-distilling with water vapor [9]. The distillate is then collected and subjected to solvent extraction to recover the organic components.

Steam distillation is particularly effective for compounds exhibiting intramolecular hydrogen bonding, which increases volatility. However, the high temperature requirement may lead to thermal degradation of sensitive compounds, limiting its application for heat-sensitive sesquiterpenoids like myrrhone [9].

Chromatographic Separation Protocols

Column Chromatography

Silica Gel Column Chromatography

Open column chromatography using silica gel represents the fundamental separation technique for myrrhone purification. The typical protocol employs silica gel with particle size 70-230 mesh (0.063-0.200 mm) as the stationary phase [7]. The sample-to-silica gel ratio is typically maintained at 1:30 to 1:50 (w/w) to ensure adequate separation [10].

The mobile phase consists of gradient solvent systems, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate or methanol. A typical elution sequence involves n-hexane:ethyl acetate gradients from 100:0 to 0:100, followed by ethyl acetate:methanol gradients from 100:0 to 90:10 [7]. Column preparation requires careful packing to avoid air bubbles and ensure uniform flow rates of 1-2 mL/min [10].

Sephadex LH-20 Gel Filtration

Sephadex LH-20 chromatography provides size-exclusion separation for myrrhone purification. This technique is particularly effective for removing high molecular weight impurities and achieving preliminary purification of sesquiterpenoid fractions [7]. The column is typically eluted with methanol or methanol-water mixtures, with flow rates maintained at 0.5-1.0 mL/min.

Flash Chromatography

Modern flash chromatography systems utilize small particle size stationary phases (15-40 μm) operating under moderate pressure (1-4 bar) to achieve rapid separations [11]. Flash chromatography columns packed with C18-bonded silica are particularly effective for myrrhone purification using acetonitrile-water gradients containing 0.1% formic acid [11]. The technique enables efficient separation with analysis times of 30-70 minutes while maintaining high resolution [11].

Thin Layer Chromatography

Thin layer chromatography serves as both an analytical and preparative technique for myrrhone analysis. Standard TLC plates coated with silica gel F₂₅₄ are commonly employed, with various solvent systems optimized for sesquiterpenoid separation [12] [13].

Analytical TLC

Analytical TLC employs mobile phases such as n-hexane:ethyl acetate (7:3, v/v) or chloroform:methanol (9:1, v/v) for myrrhone detection [14]. Visualization is achieved using anisaldehyde-sulfuric acid reagent under heating or UV light at 254 nm and 366 nm [14]. The retention factor (Rf) values for myrrhone typically range from 0.45-0.65 depending on the solvent system employed [13].

Preparative TLC

Preparative thin layer chromatography utilizes thicker adsorbent layers (1-2 mm) on larger plates (20 cm × 20 cm) for compound isolation [15]. Sample loading capacity ranges from 10-100 mg per plate, with bands scraped and extracted using appropriate solvents for compound recovery [15].

Matrix Solid-Phase Dispersion

Matrix solid-phase dispersion represents an innovative extraction and purification technique particularly effective for myrrhone isolation from complex matrices [16] [17]. The method involves blending the sample with a dispersing sorbent, typically silica gel, at a 1:2 ratio (w/w), followed by packing into a chromatographic column [16].

The optimized MSPD protocol for myrrhone employs silica gel as the dispersing sorbent with methanol (15 mL) as the elution solvent [16]. This technique achieves recovery rates of 96.87-100.54% with relative standard deviations of 1.24-4.45%, demonstrating excellent precision and accuracy [16]. The method offers significant advantages including reduced solvent consumption, faster processing times, and simultaneous extraction and purification [17].

Quantitative Analysis Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

High Performance Liquid Chromatography Analysis

Analytical Method Development

High Performance Liquid Chromatography represents the gold standard for myrrhone quantitative analysis. The analytical method typically employs reversed-phase columns, with C18 stationary phases being most commonly utilized [18] [19]. Column specifications include 250 mm × 4.6 mm internal diameter with 5 μm particle size [19].

Mobile Phase Optimization

The mobile phase consists of gradient systems using acetonitrile and water, often with acidic modifiers such as 0.1% formic acid or phosphoric acid to improve peak shape and resolution [20]. A typical gradient profile starts with 10% acetonitrile, increasing to 90% acetonitrile over 30-45 minutes, followed by re-equilibration [21].

Detection Parameters

UV detection at 270 nm provides optimal sensitivity for myrrhone analysis, although diode array detection spanning 200-400 nm enables comprehensive spectral characterization [22]. Detection limits typically range from 0.5-2.0 μg/mL, with quantification limits of 1.5-6.0 μg/mL depending on sample matrix complexity [19].

Method Validation

HPLC method validation follows International Conference on Harmonization guidelines, encompassing linearity, accuracy, precision, specificity, and robustness testing [19]. Calibration curves demonstrate excellent linearity (r² > 0.996) across the concentration range of 0.5-25.0 μg/mL [19]. Intraday precision yields relative standard deviations below 4.0%, while interday precision maintains similar performance characteristics [19].

Gas Chromatography-Mass Spectrometry Analysis

Instrumental Parameters

Gas chromatography-mass spectrometry provides complementary analysis for myrrhone quantification and structural confirmation. The analytical protocol employs capillary columns such as TG-5MS (30 m × 0.25 mm × 0.25 μm film thickness) with helium carrier gas at 1 mL/min flow rate [23].

Temperature Programming

The GC oven temperature program initiates at 50°C, maintained for 2 minutes, then increases at 5°C/min to 250°C, held for 2 minutes, followed by a rapid increase at 30°C/min to 300°C final temperature [23]. Injector and transfer line temperatures are maintained at 260°C and 270°C, respectively [23].

Mass Spectrometric Detection

Electron ionization at 70 eV energy provides characteristic fragmentation patterns for myrrhone identification [24]. The mass spectrometer operates in selected ion monitoring mode for quantitative analysis, monitoring specific ions at m/z 229 [M+H]⁺ for myrrhone [6]. Full scan mode (m/z 50-500) enables comprehensive spectral library matching using NIST and Wiley databases [23].

Sensitivity and Selectivity

The GC-MS method achieves lower limits of quantification ranging from 3.97-21.38 ng/mL for sesquiterpenoid compounds in plasma matrices [24]. The method demonstrates excellent selectivity through retention time matching and mass spectral confirmation, eliminating potential interference from co-extracted compounds [24].

Purity Assessment and Standardization Challenges

Reference Standard Preparation

Commercial Standards

Myrrhone's complex naphtho[2,1-b]furan ring system with multiple stereogenic centers presents significant challenges for synthetic reference standard production [1]. The compound's stereochemistry, specifically the (8R)-configuration, requires specialized synthetic approaches or chiral separation techniques for enantiomerically pure material preparation [27].

Stability Considerations

Myrrhone exhibits moderate stability under standard laboratory conditions but requires protection from light and elevated temperatures [2]. Long-term storage at -20°C under nitrogen atmosphere maintains compound integrity for periods exceeding 24 months [2]. Solution stability in organic solvents varies, with dimethyl sulfoxide solutions maintaining stability for approximately two weeks at -20°C [2].

Matrix Effects

Complex botanical matrices containing co-extracted terpenes, phenolic compounds, and other natural products can interfere with myrrhone quantification [28]. Method development must address potential matrix effects through appropriate sample cleanup procedures and analytical method optimization [28].

Regulatory Compliance

Pharmaceutical and nutraceutical applications of myrrhone-containing preparations require compliance with Good Manufacturing Practice guidelines and International Conference on Harmonization validation requirements [28]. The inherent variability in natural product compositions necessitates robust analytical methods capable of detecting batch-to-batch variations while maintaining analytical precision [28].

Impurity Profiling

Comprehensive impurity profiling of myrrhone requires identification and quantification of related substances, including synthetic precursors, degradation products, and co-extracted natural compounds [29]. The development of stability-indicating analytical methods capable of separating myrrhone from potential impurities represents a significant analytical challenge [29].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Last modified: 02-18-2024

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